Cas no 1133-12-6 (4-methyl-N-propylbenzene-1-sulfonamide)

4-Methyl-N-propylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its methyl and propyl substituents on the benzene ring. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as an intermediate in the preparation of more complex sulfonamide-based molecules. Its well-defined structure and stability make it suitable for applications requiring precise functional group manipulation. The presence of both hydrophobic (propyl) and hydrophilic (sulfonamide) moieties enhances its versatility in solubility-dependent reactions. Additionally, its consistent purity and reactivity profile ensure reliable performance in synthetic workflows. The compound is typically handled under standard laboratory conditions, with appropriate precautions for sulfonamide derivatives.
4-methyl-N-propylbenzene-1-sulfonamide structure
1133-12-6 structure
Product Name:4-methyl-N-propylbenzene-1-sulfonamide
CAS No:1133-12-6
MF:C10H15NO2S
MW:213.29660153389
CID:211272
PubChem ID:70808
Update Time:2025-06-30

4-methyl-N-propylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-methyl-N-propyl-
    • N-Propyl-P-Toluenesulfonamide
    • 4-Methyl-N-propylbenzenesulfonamide
    • N-propyl-toluene-4-sulfonamide
    • N-Propyl-toluol-4-sulfonamid
    • 4-methyl-N-propylbenzene-1-sulfonamide
    • AI3-30818
    • DTXSID70921036
    • NSC-206125
    • AR-423/11634534
    • 1133-12-6
    • Benzenesulfonamide, 4-methyl-N-propyl-
    • NSC 206125
    • SB78916
    • EN300-15933
    • p-Toluenesulfonamide, N-propyl-
    • Z45545175
    • 4-Methyl-n-propylbenzenesulfonamide #
    • BAA13312
    • AKOS001045741
    • CS-0235636
    • 0-11-00-00105 (Beilstein Handbook Reference)
    • NS00076583
    • NSC206125
    • SCHEMBL634316
    • Cambridge id 5116352
    • FGTLUYQJKVPUHM-UHFFFAOYSA-N
    • BRN 2107763
    • Inchi: 1S/C10H15NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3
    • InChI Key: FGTLUYQJKVPUHM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NCCC)(=O)=O

Computed Properties

  • Exact Mass: 213.08200
  • Monoisotopic Mass: 213.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.6A^2

Experimental Properties

  • Density: 1.126
  • Boiling Point: 325.5°Cat760mmHg
  • Flash Point: 150.7°C
  • Refractive Index: 1.521
  • PSA: 54.55000
  • LogP: 3.15500

4-methyl-N-propylbenzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-methyl-N-propylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-methyl-N-propylbenzene-1-sulfonamide

4-Methyl-N-Propylbenzene-1-Sulfonamide (CAS No. 1133-12-6)

The compound 4-methyl-N-propylbenzene-1-sulfonamide, identified by the CAS registry number CAS No. 1133-12-6, is a significant organic compound with diverse applications in the chemical and pharmaceutical industries. This sulfonamide derivative has garnered attention due to its unique structural properties and potential biological activities. Recent advancements in synthetic chemistry have further enhanced our understanding of its synthesis, characterization, and utility.

The molecular structure of 4-methyl-N-propylbenzene-1-sulfonamide consists of a benzene ring substituted with a methyl group at the para position and an N-propylsulfonamide group at the ortho position. This arrangement imparts the compound with distinct electronic and steric properties, making it suitable for various chemical transformations. The sulfonamide group, in particular, is known for its stability and ability to act as a leaving group in certain reactions, which has been exploited in recent studies to develop novel drug delivery systems.

Recent research has focused on the synthesis of CAS No. 1133-12-6 through various methodologies, including nucleophilic aromatic substitution and coupling reactions. These studies have highlighted the importance of reaction conditions, such as temperature and solvent choice, in achieving high yields and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated that the use of microwave-assisted synthesis significantly reduced reaction times while maintaining product quality.

In terms of applications, 4-methyl-N-propylbenzene-1-sulfonamide has shown promise in the field of pharmacology. Its ability to modulate enzyme activity makes it a potential candidate for drug development targeting diseases such as cancer and inflammation. A recent study conducted by researchers at the University of California revealed that this compound exhibits selective inhibition against certain kinases, which are key players in cellular signaling pathways.

The environmental impact of CAS No. 1133-12-6 has also been a topic of interest. Studies have shown that it degrades relatively quickly under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to fully understand its ecological effects and ensure sustainable practices in its production and use.

In conclusion, 4-methyl-N-propylbenzene-1-sulfonamide (CAS No. 1133-12-6) is a versatile compound with significant potential in various fields. Its unique properties, combined with ongoing advancements in synthetic methods and application studies, position it as an important molecule for future research and development.

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